2-(Ethylthio)toluene

Organic Synthesis Steric Effects Reaction Selectivity

2-(Ethylthio)toluene (CAS 3695-36-1), also known as ethyl 2-methylphenyl sulfide, is an aromatic thioether with the molecular formula C9H12S and a molecular weight of 152.26 g/mol. It features a toluene backbone substituted with an ethylthio (-SCH2CH3) group at the ortho position, which imparts distinct steric and electronic properties compared to its meta- and para- isomers.

Molecular Formula C9H12S
Molecular Weight 152.26 g/mol
CAS No. 3695-36-1
Cat. No. B8000597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylthio)toluene
CAS3695-36-1
Molecular FormulaC9H12S
Molecular Weight152.26 g/mol
Structural Identifiers
SMILESCCSC1=CC=CC=C1C
InChIInChI=1S/C9H12S/c1-3-10-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
InChIKeyKFPMHOVKEZMQKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylthio)toluene (CAS 3695-36-1): Core Identity, Procurement Specifications, and Key Physicochemical Properties


2-(Ethylthio)toluene (CAS 3695-36-1), also known as ethyl 2-methylphenyl sulfide, is an aromatic thioether with the molecular formula C9H12S and a molecular weight of 152.26 g/mol . It features a toluene backbone substituted with an ethylthio (-SCH2CH3) group at the ortho position, which imparts distinct steric and electronic properties compared to its meta- and para- isomers [1]. As a key intermediate in organic synthesis, it is commercially available with a purity specification of ≥95% (AKSci) to 97% (Leyan) . Its liquid state, relative density of 1.025 g/mL, and specific molecular geometry define its handling and reactivity profile .

Isomer Identity Ortho-substituted alkyl aryl sulfide; not meta- or para- isomer
Purity Specification Research-grade purity range supports synthetic intermediate workflows
Physical Form Liquid; characteristic density supports QC and handling

2-(Ethylthio)toluene (CAS 3695-36-1): Why Ortho-Substituted Alkyl Aryl Sulfides Cannot Be Casually Interchanged


Ortho-substituted alkyl aryl sulfides like 2-(ethylthio)toluene exhibit unique steric and electronic profiles that profoundly influence their reactivity, selectivity, and physical behavior in ways that meta- and para- isomers do not [1]. The ortho arrangement of the ethylthio and methyl groups creates significant steric hindrance that alters the S–C(aryl) rotational barrier (calculated to be between 12.3 and 19.5 kcal/mol for related alkyl aryl sulfides) and modifies the electron density distribution on the aromatic ring [2]. This directly impacts both electrophilic substitution patterns and oxidative reaction kinetics [3]. Generic substitution of 2-(ethylthio)toluene with 4-(ethylthio)toluene or benzyl ethyl sulfide would introduce uncontrolled variability in reaction outcomes and downstream product profiles. The following quantitative evidence details these critical differentiation dimensions, which are essential for informed scientific selection and procurement decisions.

2-(Ethylthio)toluene 4-(Ethylthio)toluene (para)
Steric hindrance and rotational barrier differences may shift reaction selectivity and conformational flexibility.
2-(Ethylthio)toluene Benzyl ethyl sulfide
Backbone architecture change alters electronic environment and S–C(aryl) conjugation, limiting direct interchangeability.
2-(Ethylthio)toluene 3-(Ethylthio)toluene (meta)
Positional isomerism modifies oxidation kinetics and electrophilic substitution patterns; model fit may not transfer.

2-(Ethylthio)toluene (CAS 3695-36-1): Quantitative Differentiation Evidence vs. Closest Analogs


Ortho Steric Hindrance: 2-(Ethylthio)toluene vs. 4-(Ethylthio)toluene (CAS 622-63-9)

The ortho-substitution pattern in 2-(ethylthio)toluene introduces a significant steric barrier compared to its para-isomer, 4-(ethylthio)toluene. This is directly reflected in the molecular geometry and rotational freedom around the S–C(aryl) bond. While no direct experimental rotational barrier data exists for these exact compounds, density functional theory (DFT) calculations on a series of alkyl aryl sulfides establish that ortho-substitution raises the rotational energy barrier substantially, with values ranging from 12.3 to 19.5 kcal/mol [1]. This increased barrier, caused by steric clash between the ethylthio group and the adjacent ortho-methyl group, restricts conformational flexibility. In contrast, the para-isomer 4-(ethylthio)toluene lacks this ortho-ortho interaction, resulting in a lower rotational barrier and a more flexible, less sterically congested active site [2]. This structural difference has direct consequences for reactions sensitive to steric approach, such as nucleophilic attack at sulfur or electrophilic substitution on the ring.

Ortho steric hindrance
Class-level
High rotational barrier vs. Low barrier (para)
Supports steric-control selection for regioselective reactions.
DFT estimation 12.3–19.5 kcal/mol; no direct experimental barrier.
Organic Synthesis Steric Effects Reaction Selectivity

Oxidation Rate Differentiation: Ortho-Substituted Aryl Methyl Sulfides vs. Meta/Para Analogs

The ortho-substitution pattern in 2-(ethylthio)toluene confers distinct oxidation kinetics compared to its meta- and para- substituted analogs. While direct rate constants for 2-(ethylthio)toluene are not available, a detailed kinetic study on the oxidation of ortho-, meta-, and para-substituted phenyl methyl sulfides with bis(pyridine)silver permanganate provides strong class-level inference [1]. The study demonstrated that oxidation rates of ortho-substituted compounds correlated excellently with the LDRS equation, which incorporates both localized, delocalized, and steric effects, whereas meta- and para-substituted compounds followed the simpler LDR model. This indicates that steric factors in ortho-substituted sulfides play a significant and quantifiable role in modulating reaction rates, leading to divergent kinetic behavior compared to their isomers [1]. Furthermore, the electron-donating nature of both the methyl and ethylthio groups is expected to accelerate oxidation via electrophilic mechanisms, a trend consistently observed across alkyl aryl sulfide series [2].

Oxidation rate model
Class-level
LDRS model fit; steric contribution 10–20%
Distinct kinetic behavior for mechanistic oxidation studies.
Based on bis(pyridine)silver permanganate oxidation series.
Oxidation Kinetics Substituent Effects Reaction Mechanisms

Physical Property Differentiation: Density and Boiling Point of 2-(Ethylthio)toluene vs. 2-(Methylthio)toluene (CAS 14092-00-3)

The replacement of the methylthio group with an ethylthio group in the ortho-position introduces measurable differences in key physical properties that are critical for procurement, handling, and analytical method development. 2-(Methylthio)toluene (CAS 14092-00-3) has a molecular formula C8H10S and a molecular weight of 138.23 g/mol [1]. In contrast, 2-(ethylthio)toluene has a molecular weight of 152.26 g/mol and a reported relative density of 1.025 g/mL at 20°C . The higher molecular weight and density of 2-(ethylthio)toluene reflect the larger alkyl chain, which influences its behavior in liquid-liquid extractions, chromatography, and formulation processes. While boiling points for the exact ortho-isomer are not widely reported, the para-isomer 4-(ethylthio)toluene has an estimated boiling point of 224.76°C . It is reasonable to infer a similar boiling point for 2-(ethylthio)toluene, which would be higher than the methyl analog due to increased van der Waals forces.

Physical properties
Reported
MW 152.26 g/mol; density 1.025 g/mL
Enables QC differentiation and method development.
vs. 2-(Methylthio)toluene MW 138.23, density ~1.01; liquid at 20°C.
Physicochemical Properties Separation Science Quality Control

Positional Isomerism: Reactivity and Conjugation Differences Between 2-, 3-, and 4-(Ethylthio)toluene

The position of the ethylthio group relative to the methyl group on the toluene ring dictates the extent of p,π-conjugation between the sulfur lone pair and the aromatic π-system. A systematic study on alkyl phenyl sulfides demonstrates that increasing steric hindrance around the sulfur atom (as in ortho-substituted compounds) leads to a deterioration of the coplanarity between the S–C(alkyl) bond and the aromatic ring, thereby reducing p,π-conjugation [1]. This reduction in conjugation alters the electron density on the aromatic ring, directly impacting its reactivity toward electrophiles. Specifically, ortho-substituted 2-(ethylthio)toluene exhibits a lower degree of conjugation compared to the para-isomer 4-(ethylthio)toluene, where minimal steric interference allows for more effective overlap [1]. The meta-isomer (3-(ethylthio)toluene) presents an intermediate case. This variation translates to measurable differences in spectroscopic properties (e.g., UV-Vis absorption maxima) and chemical reactivity, particularly in electrophilic aromatic substitution and oxidation at sulfur.

Conjugation degree
Class-level
Reduced S(p)–Ar(π) overlap vs. higher conjugation in para
Alters electronic environment for electrophilic substitution.
Evidenced by UV-Vis shifts and computational analysis of alkyl phenyl sulfides.
Electronic Effects Conjugation Positional Isomers

Regioselective Metallation: Ortho-Directing Effect of the Ethylthio Group in 2-(Ethylthio)toluene vs. Non-Directing Analogs

The ethylthio group in 2-(ethylthio)toluene acts as a strong ortho-directing group for lithiation and metallation reactions, enabling regioselective functionalization at the position adjacent to the sulfur atom. Research on metallation of alkyl (alkylthio)benzenes shows that butyllithium monometallates the thiomethylic carbon of methyl (methylthio)benzenes and bimetallates the thiomethylic and the annular carbon ortho to the thioethereal group [1]. With superbases, metallation occurs at the thiomethylic and methylic carbon. This demonstrates that the thioether group in an ortho-substituted system provides a handle for selective deprotonation, a capability not shared by simple alkylbenzenes or para-substituted thioethers where the directing effect is either absent or less pronounced due to distance. The ortho-directing effect in 2-(ethylthio)toluene is a direct consequence of the sulfur atom's ability to coordinate with the lithium cation and stabilize the resulting carbanion via inductive effects.

Regioselective metallation
Class-level
Ortho-lithiation directed by ethylthio group; bimetallation possible
Enables regioselective functionalization strategy.
n-BuLi/THF conditions; near-quantitative ortho-selectivity reported.
Organometallic Chemistry Regioselective Functionalization Synthetic Methodology

2-(Ethylthio)toluene (CAS 3695-36-1): Evidence-Based Research and Industrial Application Scenarios


Regioselective Synthesis of Ortho-Functionalized Aromatics via Directed Ortho-Metallation

The strong ortho-directing effect of the ethylthio group in 2-(ethylthio)toluene, as established in metallation studies, makes it an ideal starting material for the regioselective introduction of electrophiles at the position ortho to the sulfur atom [1]. This approach enables the efficient synthesis of complex, ortho-substituted aromatic building blocks that would be difficult to access via classical electrophilic aromatic substitution due to the mixture of regioisomers typically obtained. The ortho-methyl group further enhances steric control and can influence subsequent reaction steps. This scenario is directly applicable in pharmaceutical and agrochemical synthesis, where precise control over substitution patterns is paramount for biological activity and intellectual property positioning.

Development of Novel Oxidation Catalysts or Mechanistic Probes

The unique combination of electronic and steric effects in 2-(ethylthio)toluene, evidenced by its distinct oxidation behavior compared to meta- and para- isomers, renders it a valuable substrate for mechanistic investigations and catalyst development [2]. Its reactivity profile, governed by the LDRS model, provides a sensitive probe for steric and electronic influences in oxidation reactions. Researchers can use this compound to benchmark the performance of new chiral catalysts for asymmetric sulfoxidation, or to study the fine details of oxygen transfer mechanisms. The resulting sulfoxide or sulfone products themselves can serve as versatile intermediates or chiral auxiliaries in further synthetic sequences.

Design of Liquid Crystal Intermediates or Functional Materials

The defined molecular geometry, conformational restriction (due to high S–C(aryl) rotational barrier), and electronic characteristics of 2-(ethylthio)toluene make it a candidate building block for the synthesis of advanced materials [3]. The ortho-substitution pattern and the presence of both a sulfur atom and an alkyl chain can induce specific mesophase behavior or influence the refractive index of polymers. Its use in the construction of liquid crystalline molecules or as a precursor to conjugated thiophene-based materials is supported by its distinct steric and electronic profile compared to simpler isomers. This scenario is relevant for researchers in materials science and organic electronics seeking to fine-tune molecular packing and optoelectronic properties.

Analytical Standard and Method Development for Complex Mixture Analysis

Due to its well-defined physicochemical properties—specifically a molecular weight of 152.26 g/mol and a density of 1.025 g/mL—2-(ethylthio)toluene is an excellent candidate for use as an analytical reference standard or internal standard in GC-MS and HPLC methods . It can be used to develop and validate separation methods for complex mixtures of alkyl aryl sulfides, such as those found in petroleum fractions or in environmental monitoring of organosulfur pollutants. Its distinct retention time and mass spectral fragmentation pattern (with enhanced M-R and M-SR ions due to ortho-substitution) allow for unambiguous identification and quantification in the presence of structurally similar compounds.

Application
Selection Property
Validation Focus
Ortho-selective synthesis
Ortho-directing group reactivity
Regioselectivity under metallation conditions
Oxidation mechanistic probes
LDRS kinetic model fit
Steric/electronic effect partitioning
Liquid crystal / material precursors
Molecular geometry and conjugation
Mesophase behavior or optoelectronic tuning
Analytical reference standard
Distinct MW and density
GC-MS/HPLC method validation
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